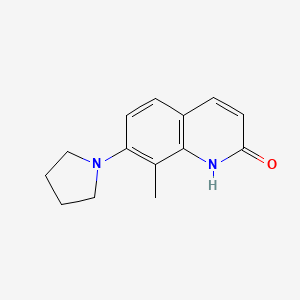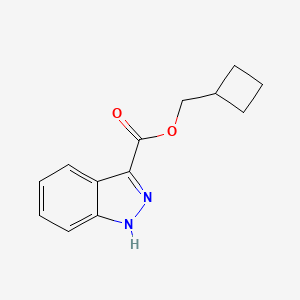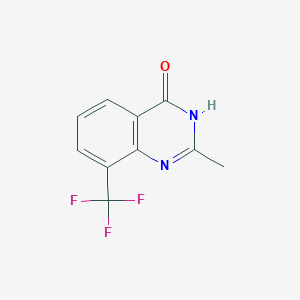
8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol is a chemical compound with the molecular formula C14H16N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a pyrrolidine ring attached to the quinoline core. The presence of the hydroxyl group at the 2-position and the methyl group at the 8-position further enhances its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol typically involves the reaction of 8-methylquinoline with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the quinoline core. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl group at the 8-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
- 5-Aminoquinolin-8-ol
Uniqueness
8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol is unique due to the specific positioning of the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
8-methyl-7-pyrrolidin-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-10-12(16-8-2-3-9-16)6-4-11-5-7-13(17)15-14(10)11/h4-7H,2-3,8-9H2,1H3,(H,15,17) |
Clave InChI |
INVDZJJOHSNJKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC(=O)C=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11876030.png)






![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)



